molecular formula C11H12ClNO3S B2781691 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 1368620-03-4

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B2781691
CAS No.: 1368620-03-4
M. Wt: 273.73
InChI Key: VUXLVVDLLQRTCD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl chloride group, and a 3,3-dimethyl substitution. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize the production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the sulfonyl chloride group.

    Sulfonyl Chloride Derivatives: Compounds with similar reactivity but different core structures.

Uniqueness

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is unique due to its combination of a quinoline core and a sulfonyl chloride group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,3-dimethyl-2-oxo-1,4-dihydroquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-11(2)6-7-5-8(17(12,15)16)3-4-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXLVVDLLQRTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368620-03-4
Record name 3,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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